Product packaging for 5,6-Dihydroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 156817-69-5)

5,6-Dihydroimidazo[1,2-a]pyridine

Cat. No.: B124343
CAS No.: 156817-69-5
M. Wt: 120.15 g/mol
InChI Key: GPJOBHUPSQXNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroimidazo[1,2-a]pyridine is a versatile bicyclic 5-6 heterocyclic scaffold recognized as a "drug prejudice" structure in medicinal chemistry due to its significant potential in the development of novel therapeutic agents . This core structure is a fundamental building block for synthesizing a wide array of biologically active derivatives. Researchers value this scaffold for its broad spectrum of biological activities, which include anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and antiviral properties . Its research utility is further demonstrated in the development of antituberculosis agents, with some derivatives showing promising activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compound serves as a crucial precursor in modern synthetic organic chemistry, enabling the construction of complex molecular architectures through various methodologies, including palladium-catalyzed coupling reactions and multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction . These efficient synthetic pathways allow for rapid functionalization and the generation of diverse chemical libraries for biological screening. The imidazo[1,2-a]pyridine motif is present in several marketed drugs and bioactive molecules, underscoring its profound importance in pharmaceutical research and drug discovery campaigns . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B124343 5,6-Dihydroimidazo[1,2-a]pyridine CAS No. 156817-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156817-69-5

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

5,6-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H8N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3-4,6H,2,5H2

InChI Key

GPJOBHUPSQXNRQ-UHFFFAOYSA-N

SMILES

C1CN2C=CN=C2C=C1

Canonical SMILES

C1CN2C=CN=C2C=C1

Synonyms

Imidazo[1,2-a]pyridine, 5,6-dihydro- (9CI)

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 5,6 Dihydroimidazo 1,2 a Pyridine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,6-Dihydroimidazo[1,2-a]pyridine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon skeleton. The carbon atoms in the imidazo[1,2-a]pyridine (B132010) core resonate at distinct chemical shifts, which are sensitive to the electronic environment. For example, the carbon atoms adjacent to the nitrogen atoms typically appear at lower field strengths (higher ppm values) due to the deshielding effect of the heteroatom. In some derivatives, the substitution of a hydrogen with a methyl group can cause an upfield shift of the corresponding carbon signal. dtic.mil A noticeable feature in the spectra of pyridinium (B92312) derivatives is the displacement of the C7 signal to a higher frequency due to the positive charge on N4. dtic.mil

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[1,2-a]pyridine Derivatives Click on headers to sort

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine CDCl₃ 8.16-8.13 (m, 3H), 8.01-7.99 (m, 3H), 7.66 (d, 8.9 Hz, 1H), 7.24 (m, 1H), 6.85 (t, 6.8 Hz, 1H), 3.07 (s, 3H) 146.0, 143.5, 139.2, 139.1, 127.8, 126.7, 125.8, 125.6, 117.7, 113.3, 109.8, 44.7 tci-thaijo.org
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine CDCl₃ 8.13 (d, 6.9 Hz, 1H), 8.02 (dd, 7.9, 1.2 Hz, 1H), 7.79 (s, 1H), 7.76-7.61 (m, 3H), 7.49 (dd, 7.9, 1.2 Hz, 1H), 7.24 (t, 6.1 Hz, 1H), 6.84 (t, 6.1, 1H) 149.8, 145.6, 140.7, 132.3, 131.8, 128.8, 128.0, 126.1, 125.7, 123.9, 118.2, 113.2, 110.9 tci-thaijo.org
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine CDCl₃ 8.75 (s, 1H), 8.47 (d, 7.8 Hz, 1H), 8.26-8.17 (m, 2H), 8.04 (s, 1H), 7.83 (d, 9.0 Hz, 1H), 7.68 (t, 7.6 Hz, 1H), 7.37 (m, 1H), 6.97 (t, 6.8, 1H) 148.9, 145.7, 143.2, 135.3, 131.9, 129.7, 125.8, 125.7, 122.7, 20.7, 117.8, 113.3, 109.2 tci-thaijo.org
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine DMSO-d₆ 8.67 (s, 1H), 8.59 (d, 6.6 Hz, 1H), 8.32 (d, 8.9 Hz, 2H), 8.25 (d, 8.9 Hz, 2H), 7.63 (d, 9.0 Hz, 1H,), 7.32 (m, 1H), 6.96 (t, 6.6 Hz, 1H) 147.0, 145.7, 142.5, 141.0, 127.8, 126.9, 126.5, 124.7, 117.3, 113.5, 112.0 tci-thaijo.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in the mass spectra can provide valuable structural information. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds adjacent to heteroatoms and the loss of small, stable molecules. For instance, in pyrimidine (B1678525) derivatives, successive loss of functional groups followed by the decomposition of the heterocyclic rings are characteristic fragmentation patterns. sapub.org In aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

Table 2: High-Resolution Mass Spectrometry Data for Selected Imidazo[1,2-a]pyridine Derivatives Click on headers to sort

Compound Ionization Mode Calculated m/z Found m/z Reference
3-Formyl-2-phenyl-5-methoxyimidazo[1,2-a]pyridine ESI [M+H]⁺ 253.0972 253.0981 rsc.org
1,3-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)pyridine ESI [M+H]⁺ 469.9434 469.9413 nih.gov
2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine ESI [M+H]⁺ 340.1557 340.1546 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies include C-H stretching in the aromatic and aliphatic regions, C=N and C=C stretching vibrations within the fused ring system, and vibrations associated with any substituents. For example, the C=N stretching vibrations for a related dihydroimidazo[1,2-a]imidazo[1,2-d]pyrazine-3,8-dione were observed in the range of 1600-1700 cm⁻¹. researchgate.net The presence of a carbonyl group would be indicated by a strong absorption band around 1700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyridine and Related Structures Click on headers to sort

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretching 3000 - 3100 researchgate.net
Aliphatic C-H Stretching 2850 - 3000 researchgate.net
C=N Stretching 1630 - 1690 researchgate.net
C=C (aromatic) Stretching 1450 - 1600 researchgate.net
C-N Stretching 1250 - 1350 researchgate.net

X-ray Crystallography for Structural Elucidation

For example, the crystal structure of 5,7-diphenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6,6,8-tricarbonitrile methanol (B129727) monosolvate revealed that the imidazolidine (B613845) ring adopts a twisted envelope conformation, while the 1,2,3,4-tetrahydropyridine ring has a twisted boat conformation. nih.gov In another study on 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride, the crystal structure was determined to be triclinic with space group Pī. msu.ru

Table 4: Crystallographic Data for Selected Imidazo[1,2-a]pyridine Derivatives Click on headers to sort

Compound Crystal System Space Group Key Conformational Features Reference
5,7-diphenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6,6,8-tricarbonitrile methanol monosolvate Monoclinic P2₁/c Imidazolidine ring: twisted envelope; 1,2,3,4-tetrahydropyridine ring: twisted boat nih.gov
2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride Triclinic - msu.ru
(5-methylimidazo[1,2-a]pyridin-2-yl)methanol Monoclinic P2₁/n Imidazo[1,2-a]pyridine moiety is approximately planar. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. rsc.org

Table 5: Elemental Analysis Data for a Representative Imidazo[1,2-a]pyridine Derivative Click on headers to sort

Compound Molecular Formula Calculated C (%) Found C (%) Calculated H (%) Found H (%) Calculated N (%) Found N (%) Reference
(C₃₇H₄₆MgN₂O) C₃₇H₄₆MgN₂O 79.49 79.53 8.29 9.06 4.35 4.70 rsc.org

Chromatographic Techniques for Purity Assessment and Monitoring (e.g., TLC, HPLC)

Chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of this compound compounds and for monitoring the progress of reactions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate mixtures. nih.gov A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. researchgate.net The separation is based on the differential partitioning of the components between the two phases. The purity of a sample can be qualitatively assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. It is widely used for the separation, identification, and quantification of components in a mixture. mdpi.com The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The retention time, the time it takes for a compound to elude from the column, is a characteristic property that can be used for identification, and the peak area is proportional to the concentration, allowing for quantitative analysis. nih.gov

Spectroscopic Characterization of Optical Properties (for Derived Dyes/Fluorophores)

Certain derivatives of the imidazo[1,2-a]pyridine scaffold exhibit interesting optical properties, making them suitable for applications as dyes and fluorophores. The spectroscopic characterization of these properties, primarily through UV-Visible absorption and fluorescence spectroscopy, is crucial.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is a key parameter.

Fluorescence Spectroscopy: For fluorescent derivatives, this technique measures the emission of light from a substance that has absorbed light. The emission spectrum, characterized by the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process, are critical parameters. For example, some imidazo[1,2-a]pyridine-based fluorophores have been developed for the selective detection of specific analytes, such as nerve agent simulants. nih.gov

Table 6: Optical Properties of Selected Imidazo[1,2-a]pyridine-Based Fluorophores Click on headers to sort

Compound Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ) Reference
Imidazo[1,5-a]pyridine derivative 1 Toluene (B28343) 350 450 - mdpi.com
Imidazo[1,5-a]pyridine derivative 2 Toluene 360 480 - mdpi.com
Imidazo[1,5-a]pyridine derivative 3 Toluene 375 500 - mdpi.com
Imidazo[1,5-a]pyridine derivative 4 Toluene 400 525 - mdpi.com
Imidazo[1,5-a]pyridine derivative 5 Toluene 425 550 - mdpi.com

Computational and Theoretical Investigations of 5,6 Dihydroimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to the imidazo[1,2-a]pyridine (B132010) core and its derivatives to elucidate various molecular properties. nih.govnih.govacs.org

A fundamental step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For derivatives of the imidazo[1,2-a]pyridine scaffold, DFT methods, such as B3LYP and B3PW91 combined with basis sets like 6-311G(d,p), are commonly used to obtain these optimized geometries. nih.gov This process is crucial as all other calculated electronic properties are dependent on the accuracy of the molecular structure. Studies on various imidazo[1,2-a]pyridine-based compounds consistently begin with geometry optimization to establish the foundational structure for further analysis. researchgate.netnih.gov

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap indicates higher stability. DFT calculations have been employed to determine these values for numerous imidazo[1,2-a]pyridine derivatives. For instance, in a series of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, the HOMO was found to be localized over the entire molecule, while the LUMO was primarily on the substituted phenyl nuclei. nih.gov Quantum computational studies on other derivatives using the B3LYP/6-311G++(d,p) level of theory have also been conducted to investigate the HOMO-LUMO energy gap. acs.org

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Imidazo[1,2-a]pyridine Derivatives Note: The specific compound 5,6-Dihydroimidazo[1,2-a]pyridine is not represented; these are related structures from the literature.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Quinoline (related benzo[b]pyridine)-6.646-1.8164.83DFT/6-31+G(d,p) scirp.org
Alpidem derivativeNot specifiedNot specifiedNot specifiedB3LYP/6-311G(d,p) nih.gov
Imidazo[1,2-a]pyrimidine Schiff base (7a)Not specifiedNot specifiedΔEgap: 7a < 7c < 7b < 7d < 7eB3LYP/6–31G(d,p) nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scispace.com Fukui functions (f(r)) are local reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. scispace.comscirp.org The function f+(r) indicates the site for a nucleophilic attack (where an electron is accepted into the LUMO), while f-(r) points to the site for an electrophilic attack (where an electron is donated from the HOMO). scispace.com

For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, analysis of reactivity descriptors revealed that the nitrogen atoms of the 6-π electron system, along with oxygen and sulfur atoms, are typically the primary nucleophilic sites. scirp.org Such analyses are invaluable for predicting how these molecules will interact in a chemical reaction, guiding synthetic strategies and the design of new functional materials. scispace.com

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method used to analyze the electron density distribution to understand and characterize chemical bonding. nih.gov By examining the topological properties of the electron density, AIM can identify bond critical points (BCPs) and characterize the nature of atomic interactions, such as covalent bonds, hydrogen bonds, and other non-covalent interactions. nih.gov In a study on new dyes derived from imidazo[1,2-a]pyridine, AIM analysis was performed to evaluate electrostatic potential and electron density maps, providing deeper insight into the intramolecular forces governing the molecules' structures. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. nih.gov They are mapped onto the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

MEP analysis of imidazo[1,2-a]pyridine derivatives helps identify the most reactive sites for intermolecular interactions. scirp.org For example, in studies of Alpidem, an imidazopyridine derivative, MEP maps were generated to obtain information on the molecule's stability and chemical reactivity. nih.gov Similarly, MEP maps for imidazo[1,2-a]pyrimidine derivatives were determined using DFT to understand their reactive sites. nih.gov

Molecular Dynamics Simulations (as a general theoretical methodology)

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a dynamic picture of molecular behavior, which is crucial for understanding biological processes and material properties. Unlike DFT, which typically focuses on static, minimum-energy structures, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

In the context of imidazo[1,2-a]pyridine derivatives, MD simulations are particularly useful for studying their potential as therapeutic agents. For instance, MD simulations have been used to investigate the stability of a ligand-protein complex, such as an imidazo[1,2-a]pyridine-based inhibitor bound to an enzyme. nih.gov By simulating the complex over a period of nanoseconds, researchers can assess the stability of the binding interactions, observe conformational changes, and calculate binding free energies, providing critical insights for drug design and optimization. nih.govresearchgate.net

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For the parent imidazo[1,2-a]pyridine, the fused aromatic ring system is largely planar. However, the introduction of two sp³-hybridized carbon atoms at positions 5 and 6 in this compound removes this planarity, introducing a flexible six-membered ring fused to the imidazole (B134444) ring.

The conformational landscape of this dihydro derivative would be determined by the puckering of the dihydropyridine (B1217469) ring. Theoretical methods, primarily DFT, are employed to explore this landscape. The process typically involves:

Geometry Optimization: The structures of various possible conformers (e.g., boat, twist-boat, chair-like) are optimized to find their lowest energy states. DFT methods like B3LYP, often paired with a basis set such as 6-311G(d,p) or higher, are commonly used for this purpose. nih.gov

Energy Calculations: The relative energies of these optimized conformers are calculated to identify the most stable (ground-state) conformation and the energy barriers between different conformers. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter derived from these calculations. nih.gov A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov

Thermodynamic Parameters: These calculations can also yield important thermodynamic data, such as enthalpy, entropy, and Gibbs free energy, which help in understanding the stability and equilibrium between different conformers under various conditions.

Table 1: Illustrative Calculated Electronic Properties for an Imidazo[1,2-a]pyridine Derivative (Alpidem) using DFT. nih.gov
Computational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
B3LYP/6-311G(d,p)-6.0316-1.23654.7951
B3PW91/6-311G(d,p)-6.8406-0.80906.0316

This table illustrates the type of data generated in computational studies on related imidazo[1,2-a]pyridine compounds. The energy gap (ΔE) is a critical parameter for assessing molecular reactivity.

Computational Prediction of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and electronic absorption (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. Calculations are typically performed on the optimized geometry of the molecule. By comparing the calculated chemical shifts with experimental data, researchers can confirm the proposed structure. For various heterocyclic systems, including pyridine (B92270) derivatives, DFT calculations have shown good agreement with experimental NMR data. nih.govsemanticscholar.org

Electronic Absorption Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs.

For dyes based on the imidazo[1,2-a]pyridine core, TD-DFT calculations have been successfully used to predict their absorption wavelengths (λmax). researchgate.net The calculations can identify the specific molecular orbitals involved in the electronic transitions, such as the HOMO-to-LUMO transition, providing a deeper understanding of the molecule's photophysical properties. researchgate.netrsc.org For this compound, TD-DFT would be used to predict how the saturation of the 5-6 bond affects the electronic transitions compared to the fully aromatic parent compound.

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Dye Derived from Imidazo[1,2-a]pyridine. researchgate.net
CompoundExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)Calculated Oscillator Strength (f)
Indigo-coloured dye (Compound 4 in source)599591.351.1147
Purple dye (Compound 5 in source)551535.840.8653

This table demonstrates the accuracy of TD-DFT calculations in predicting the maximum absorption wavelengths (λmax) for complex derivatives of the imidazo[1,2-a]pyridine scaffold, showing strong correlation between theoretical and experimental values.

Chemical Reactivity and Transformation Studies of 5,6 Dihydroimidazo 1,2 a Pyridine

Electrophilic and Nucleophilic Substitution Reactions

The imidazo[1,2-a]pyridine (B132010) system is generally reactive towards electrophiles, with the C3 position being the most common site for electrophilic attack. researchgate.netresearchgate.net However, functionalization at the C2 position is challenging due to the inherent stability and electronic properties of the ring system. researchgate.net

Recent advances have focused on direct C-H functionalization, often facilitated by visible light, as a powerful strategy for derivatization. nih.govmdpi.com These methods avoid the need for pre-functionalized starting materials. For instance, various radical reactions have been developed for the direct functionalization of imidazo[1,2-a]pyridines using strategies like transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org

While electrophilic substitution is common at C3, nucleophilic additions have been observed at other positions. In the case of 3,4-pyridynes, which are highly reactive intermediates, nucleophilic additions can occur without significant selectivity between the C3 and C4 positions unless directing groups are present. nih.gov For pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes occurs selectively at the C-4 position under mild conditions. rsc.org

Functional Group Interconversions on the Scaffold

The imidazo[1,2-a]pyridine scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. Visible light-induced C-H functionalization has emerged as a key strategy. nih.govmdpi.com

Key functionalization reactions include:

Fluoroalkylation: The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, can significantly alter the physicochemical and biological properties of the molecule. nih.gov Visible light-mediated trifluoromethylation of imidazo[1,2-a]pyridines with sodium triflinate proceeds via a radical pathway, where a CF3 radical attacks the scaffold to form a radical intermediate. nih.govmdpi.com

Formylation: The formyl group can be introduced at the C3 position. A visible light-induced, rose bengal-catalyzed C3 formylation using tetramethylethylenediamine (TMEDA) has been reported, showing good substrate applicability and yielding products in the range of 81-95%. mdpi.com

Alkoxycarbonylation: C3-alkoxycarbonylation can be achieved using carbazates under visible light irradiation with rose bengal as the photocatalyst. mdpi.com

Arylation: C3-arylation of imidazo[1,2-a]pyridines has been accomplished using diazonium salts with chlorophyll (B73375) as a photocatalyst, tolerating a range of electron-donating and electron-withdrawing groups on both reaction partners. mdpi.com

Alkylation: Visible light has also been used for the C5 alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides, using eosin (B541160) Y as the photocatalyst at room temperature. mdpi.com

Cyanomethylation: The cyano group, a versatile functional handle, can be introduced. Cyanomethylation at the C3 position is a notable transformation. mdpi.com

The tables below summarize the scope of some of these functionalization reactions on various substituted imidazo[1,2-a]pyridines.

Table 1: Visible Light-Promoted C3-Formylation of Imidazo[1,2-a]pyridines

EntryR⁴ProductYield (%)
1PhHHH29a85
24-MeC₆H₄HHH29b89
34-MeOC₆H₄HHH29c95
44-FC₆H₄HHH29d81
54-ClC₆H₄HHH29e83
64-BrC₆H₄HHH29f82
74-CF₃C₆H₄HHH29g86
8PhMeHH29h91
9PhHMeH29i87
10PhHClH29j84

Data sourced from Hajra's group (2018) as cited in a 2022 review. mdpi.com

Table 2: Visible Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridines

EntryR² (from N-hydroxyphthalimide ester)ProductYield (%)
1Pht-Bu38a82
24-MeC₆H₄t-Bu38b85
34-MeOC₆H₄t-Bu38c78
44-FC₆H₄t-Bu38d75
54-ClC₆H₄t-Bu38e76
6Phi-Pr38f71
7PhCyclohexyl38g73
8Ph1-Adamantyl38h89
9Met-Bu38i51
10Ht-Bu38j45

Data sourced from Jin's group (2020) as cited in a 2022 review. mdpi.com

Cycloaddition Reactions (e.g., Intramolecular Diels-Alder in Fused Systems)

The imidazo[1,2-a]pyridine core and its derivatives participate in various cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems.

[8+2] Cycloaddition: Imidazo[1,2-a]pyridines can react with benzynes in a tandem [π8s + π2s] cycloaddition followed by a [σ2s + π6s + σ2s] dehydrogenation process. dipc.org These reactions, which can be facilitated by microwave irradiation, are computationally shown to have essentially barrierless cycloaddition steps and lead to the formation of tetracyclic, light-emitting compounds. dipc.org

Intramolecular 1,3-Dipolar Cycloaddition: Dihydroimidazolium ylides, generated from the N-alkylation of 4,5-dihydroimidazoles, can undergo intramolecular 1,3-dipolar cycloadditions. rsc.org This reaction can lead to the formation of imidazo[1,2-a]indoles as the initial cycloadducts when steric bulk is present. rsc.org

Diels-Alder Reactions: The Diels-Alder reaction is a versatile method for synthesizing six-membered rings. mdpi.org Imidazoles can act as dienophiles in inverse electron demand Diels-Alder reactions with 1,2,4-triazines to produce imidazo[4,5-c]pyridines. nih.gov In a different context, intramolecular Diels-Alder (IMDA) reactions of systems tethered to furanose have been studied, showing that both thermal and Lewis acid-promoted conditions can yield cycloadducts, though sometimes with moderate stereoselectivity. rsc.org A new process for creating vertically-expanded imidazo[1,2-a]pyridines involves a sequential Diels-Alder reaction followed by a retro-Diels-Alder reaction. researchgate.net

Regioselectivity and Stereoselectivity in Reactions

Controlling the regioselectivity and stereoselectivity of reactions is crucial for the efficient synthesis of specific isomers.

Regioselectivity: In the functionalization of the imidazo[1,2-a]pyridine scaffold, C3 is the most electronically favorable position for electrophilic and radical attack. nih.govresearchgate.net However, regioselectivity can be switched to other positions. For instance, in the metalation of 6-chloroimidazo[1,2-a]pyrazine, a related scaffold, calculations of pKa values helped predict that using TMPMgCl·LiCl would lead to selective magnesiation at position 3, while using TMP₂Zn·2MgCl₂·2LiCl resulted in a complete switch to afford functionalization at position 5. nih.gov In [8+2] cycloadditions with substituted benzynes, complete regiocontrol can be achieved depending on the substitution pattern of the benzyne (B1209423) precursor. dipc.org For 3,4-pyridynes, neighboring electron-withdrawing substituents can induce distortion in the aryne intermediate, thereby governing the regioselectivity of nucleophilic attack. nih.gov

Stereoselectivity: In intramolecular Diels-Alder reactions, stereochemistry is determined by a combination of steric and electronic factors. princeton.edu For example, with E-dienes, the anti transition state is often sterically favored. princeton.edu However, in the IMDA reaction of furanose-tethered 1,3,9-decatrienes, only moderate stereoselectivity was observed under thermal conditions. rsc.org The use of Lewis acids in these reactions can sometimes lead to a single adduct, albeit in lower yields. rsc.org

Influence of Substituents on Reaction Pathways and Yields

Substituents on the 5,6-dihydroimidazo[1,2-a]pyridine scaffold play a critical role in dictating the outcome of chemical reactions.

Electronic Effects: The electronic nature of substituents significantly influences reactivity. In multicomponent reactions to form imidazo[1,2-a]pyridine derivatives, the presence of an electron-withdrawing group on the starting aldehyde was found to reduce reaction time and increase efficiency. nanomaterchem.com This is attributed to the easier formation of the initial imine intermediate and more effective subsequent attack by the isocyanide. nanomaterchem.com Similarly, structure-activity relationship (SAR) studies on certain bioactive imidazopyridine-oxazole derivatives showed that compounds with strong electron-withdrawing groups like -CF₃ and -NO₂ displayed superior inhibitory potentials. nih.gov

Steric Effects: Steric hindrance can also direct reaction pathways. In intramolecular 1,3-dipolar cycloadditions, steric bulk in both the dihydroimidazole (B8729859) and the dipolarophile was necessary to isolate the initial imidazo[1,2-a]indole product and prevent subsequent rearrangements. rsc.org

Reaction Yields: The influence of various substituents on reaction yields is evident from substrate scope studies. For visible light-promoted C-H functionalization, a wide range of substituents on the imidazo[1,2-a]pyridine core, including methyl, methoxyl, fluoro, chloro, bromo, and cyano groups, are well-tolerated, generally providing good to excellent yields (75-95%). nih.govmdpi.commdpi.com This demonstrates the robustness of these methods across a spectrum of electronically and sterically diverse substrates. The nature of the substituent at the C2 position has also been shown to strongly influence the biological activity of the resulting compounds. researchgate.net

5,6 Dihydroimidazo 1,2 a Pyridine and Its Derivatives As Advanced Synthetic Intermediates and Scaffolds

Design Principles for Novel Imidazo[1,2-a]pyridine-Based Chemical Entities

The design of new chemical entities based on the imidazo[1,2-a]pyridine (B132010) core is guided by several key principles aimed at tuning their biological and physical properties. The fused bicyclic structure offers a rigid and planar scaffold that is amenable to functionalization at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). epa.govnih.gov

In medicinal chemistry, structure-based design and bioisosteric replacement are employed to develop potent and selective inhibitors for various biological targets. For example, by utilizing the imidazo[1,2-a]pyridine scaffold, potent Nek2 inhibitors were developed, where a nonlinear SAR was identified, leading to compounds with low nanomolar activity against cancer cells. nih.gov Another advanced design approach is "scaffold hopping," where the imidazo[1,2-a]pyridine core is used to replace other heterocyclic systems to discover novel covalent inhibitors, such as those targeting the KRAS G12C mutation in cancer. rsc.org The isocyanide-based Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR) is a valuable tool in this context, as it allows for the incorporation of diverse and orthogonal reagents to create libraries of compounds for screening. mdpi.com

Design StrategyObjectiveKey Findings
Substituent Modification Tune photophysical propertiesElectron-donating groups enhance luminescence; π-expanding groups (phenyl, naphthyl) increase fluorescence yield. ijrpr.com
Structure-Based Design Develop potent enzyme inhibitorsIdentification of low nanomolar Nek2 inhibitors with in vivo antitumor activity. nih.gov
Scaffold Hopping Discover novel covalent inhibitorsDevelopment of KRAS G12C inhibitors using the imidazo[1,2-a]pyridine backbone. rsc.org
Multicomponent Reactions Generate chemical diversityGBB-3CR enables rapid synthesis of functionalized scaffolds for biological screening. mdpi.com

Scaffold Diversity and Complexity in Organic Synthesis

The imidazo[1,2-a]pyridine framework is a cornerstone for generating molecular diversity due to the numerous synthetic methods available for its construction and functionalization. nih.govnih.gov This versatility allows chemists to create large libraries of compounds with varied structural complexity, which is crucial for drug discovery and materials science. nih.gov

The classical synthesis, first reported by Tschitschibabin, involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org While effective, this method has been expanded upon by a multitude of modern synthetic protocols that offer greater efficiency and substrate scope. These include copper-catalyzed multicomponent reactions involving 2-aminopyridine, an aldehyde, and a terminal alkyne, which provide a direct route to a broad range of derivatives with high functional group tolerance. bio-conferences.org

Microwave-assisted organic synthesis represents another significant advancement, simplifying the process, reducing reaction times, and often improving yields for the construction of the imidazo[1,2-a]pyridine core. bio-conferences.org The inherent reactivity of the scaffold itself also allows for further diversification. Functional groups can be introduced at various positions, enabling the synthesis of complex molecules. This structural accessibility makes the imidazo[1,2-a]pyridine skeleton a valuable and versatile platform in organic synthesis. nih.gov

Development of Complex Fused Heterocyclic Systems

The imidazo[1,2-a]pyridine scaffold is not only a target molecule but also a crucial intermediate for the construction of more complex, polycyclic fused heterocyclic systems. epa.govnih.gov These larger structures are of significant interest in medicinal chemistry due to their potential for novel biological activities.

A powerful strategy for creating these systems involves leveraging the products of multicomponent reactions (MCRs) for subsequent intramolecular cyclizations. For example, a one-pot, three-component reaction of 2-aminopyridines, isatins, and isocyanides yields tetracyclic fused imidazo[1,2-a]pyridines. nih.gov This transformation proceeds through a Groebke–Blackburn–Bienaymé (GBB) reaction, followed by a retro-aza-ene reaction and a final intramolecular nucleophilic cyclization. nih.gov

Another elegant approach combines a GBB reaction with an intramolecular Diels-Alder (IMDA) reaction. In this sequence, the initial GBB adduct is acylated to install a diene-containing moiety. Subsequent thermal or Lewis acid-catalyzed IMDA reaction followed by re-aromatization affords complex imidazopyridine-fused isoquinolinones. beilstein-journals.org These sophisticated, multi-step, one-pot procedures transform simple starting materials into architecturally complex heterocycles of high pharmaceutical relevance. nih.govbeilstein-journals.org

Fused SystemSynthetic StrategyKey Features
Tetracyclic fused imidazo[1,2-a]pyridines One-pot GBB reaction / retro-aza-ene / cyclizationHigh efficiency; transforms simple starting materials into complex heterocycles. nih.gov
Imidazopyridine-fused isoquinolinones GBB reaction / N-acylation / Intramolecular Diels-Alder (IMDA)Generates polycyclic scaffolds found in bioactive molecules. beilstein-journals.org

Role in Multicomponent Transformations for Enhanced Molecular Diversity

Multicomponent reactions (MCRs) are a cornerstone of modern organic synthesis, valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govacs.org The imidazo[1,2-a]pyridine scaffold is frequently synthesized using MCRs, which allows for the rapid generation of diverse libraries of derivatives. researchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amidine (such as 2-aminopyridine), an aldehyde or ketone, and an isocyanide, is one of the most effective methods for assembling the imidazo[1,2-a]pyridine core. mdpi.comnih.gov This reaction is notable for its operational simplicity and the wide variety of commercially available starting materials, which enables the creation of a vast chemical space. By varying each of the three components, chemists can systematically alter the substitution pattern on the final heterocyclic product. mdpi.combeilstein-journals.org

Other MCRs have also been developed. For instance, a molecular iodine-catalyzed three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation provides an environmentally benign route to highly substituted imidazo[1,2-a]pyridines. acs.org These MCR-based strategies are instrumental in exploring the chemical space around the imidazo[1,2-a]pyridine scaffold, facilitating the discovery of new molecules with desired properties. acs.orgresearchgate.net

Multicomponent ReactionComponentsCatalyst/ConditionsResulting Scaffold
Groebke–Blackburn–Bienaymé (GBB) 2-Aminopyridine, Aldehyde/Ketone, IsocyanideLewis or Brønsted acidSubstituted Imidazo[1,2-a]pyridines mdpi.comnih.gov
Iodine-Catalyzed Condensation 2-Aminopyridine, Acetophenone, DimedoneMolecular Iodine / UltrasonicationDimedone-tethered Imidazo[1,2-a]pyridines acs.org
Copper-Catalyzed A3 Coupling 2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalyst3-Substituted Imidazo[1,2-a]pyridines bio-conferences.org

Applications in Material Science with Optoelectronic Properties

Beyond their biological significance, imidazo[1,2-a]pyridine derivatives are gaining prominence in materials science due to their attractive photophysical properties. nih.govijrpr.com Many of these compounds exhibit strong fluorescence with excellent quantum yields, stemming from their rigid, π-conjugated bicyclic structure. ijrpr.com These characteristics make them highly suitable for a range of optoelectronic applications.

The luminescence of these compounds can be precisely tuned by chemical modification. The introduction of π-expanding substituents or electron-donating groups can enhance emission intensity and shift wavelengths, making them versatile fluorophores. ijrpr.com This tunability has led to their use in various technological fields, including as emitters for imaging and microscopy, components in optoelectronic devices, and as chemical probes and sensors. nih.govmdpi.com For example, their high quantum yields and good stability make them valuable for bioimaging applications and as chemosensors for detecting specific analytes. mdpi.com The development of π-expanded imidazo[1,2-a]pyridine derivatives has also opened avenues for their use in organic solar cells. ijrpr.com

Derivative ClassPhotophysical PropertyPotential Application
π-Expanded Derivatives Strong fluorescence, high quantum yieldOrganic solar cells, light emitters ijrpr.com
Functionalized Scaffolds Tunable emission spectra, large Stokes shiftsBioimaging probes, chemical sensors mdpi.com
General Imidazo[1,2-a]pyridines Reversible electrochemical propertiesOptoelectronic devices, energy conversion nih.gov

Structure Activity Relationship Sar Investigations in 5,6 Dihydroimidazo 1,2 a Pyridine Research

General Principles of Structural Modification and Observed Chemical Outcomes

The 5,6-dihydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, offering multiple sites for structural modification to modulate its chemical and biological properties. sci-hub.sersc.org General principles of its structural modification often involve reactions targeting the imidazole (B134444) or the dihydropyridine (B1217469) ring. These modifications are crucial for developing derivatives with enhanced potency and selectivity for various biological targets.

A common strategy involves the derivatization at the C2 and C3 positions of the imidazole ring and the nitrogen atom of the dihydropyridine ring. For instance, the synthesis of novel derivatives often starts from a core structure, which is then elaborated through various chemical reactions. One documented approach begins with the reaction of 2-aminopyridine (B139424) with α-haloketones to form the imidazo[1,2-a]pyridine (B132010) core. Subsequent reduction of the pyridine (B92270) ring yields the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) skeleton. Further modifications can be introduced, such as the synthesis of hydrazide derivatives from the corresponding carboxylic acids. For example, reacting tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with different benzaldehydes leads to a series of benzylidene hydrazide derivatives. nih.govresearchgate.net

Another key aspect of structural modification is the introduction of various substituents onto the aromatic rings of the scaffold. These substituents can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its chemical reactivity and interaction with biological macromolecules. For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the heterocyclic system towards electrophilic or nucleophilic attack.

The outcomes of these structural modifications are diverse. Chemically, they can lead to the creation of extensive libraries of compounds with varied physicochemical properties. These modifications also allow for the fine-tuning of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug development. From a biological perspective, these structural changes are fundamental to exploring the structure-activity relationships (SAR) of this class of compounds.

Impact of Substituent Position and Nature on Chemical Reactivity and Derivatization Potential

The position and nature of substituents on the this compound ring system have a profound impact on its chemical reactivity and the potential for further derivatization. The electronic and steric effects of these substituents can direct the course of chemical reactions and influence the stability of the resulting products.

The imidazo[1,2-a]pyridine nucleus is an electron-rich heteroaromatic system, with the C3 position being particularly susceptible to electrophilic substitution. However, the reactivity can be modulated by substituents on either the imidazole or the pyridine ring. For instance, visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines. mdpi.com The C3 position is a common site for modifications like cyanomethylation. mdpi.com The reactivity at other positions, such as C2 and C5, can also be exploited. For example, C5-alkylation of imidazo[1,2-a]pyridines has been achieved using alkyl N-hydroxyphthalimides under visible light irradiation. mdpi.com

The nature of the substituent plays a critical role. Electron-donating groups generally enhance the reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. For example, in the synthesis of 2-aryl-3-thiocyanatoimidazo-[1,2-a]pyridines, the electronic nature of the substituents on the imidazo[1,2-a]pyridine ring can influence the reaction yields. mdpi.com

Furthermore, the position of a substituent can dictate the regioselectivity of subsequent reactions. For instance, the presence of a bulky substituent at a particular position may sterically hinder reaction at an adjacent site, favoring reaction at a more accessible position. The strategic placement of functional groups can also open up avenues for further derivatization. A classic example is the introduction of a carboxylic acid group, which can then be converted into a variety of other functional groups such as esters, amides, and hydrazides, significantly expanding the chemical space of the derivatives. nih.govresearchgate.net

The derivatization potential is also influenced by the stability of the intermediates formed during a reaction. Substituents that can stabilize a reactive intermediate, such as a carbocation or a radical, will facilitate the reaction and can influence the product distribution.

Stereochemical Aspects in Relationship to Molecular Behavior

Stereochemistry plays a pivotal role in the molecular behavior of this compound derivatives, particularly when chiral centers are present. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological macromolecules like enzymes and receptors, leading to differences in biological activity between enantiomers or diastereomers.

The creation of stereocenters in the this compound scaffold can occur during its synthesis. For instance, the reduction of the pyridine ring in imidazo[1,2-a]pyridine can introduce chirality, especially if substituents are present on the dihydropyridine ring. The use of chiral starting materials or chiral catalysts can lead to the synthesis of enantiomerically pure or enriched compounds.

A study on 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-ones, a related heterocyclic system, highlights the incorporation of amino esters as a chiral pool to generate highly substituted chiral products. nih.gov This demonstrates a common strategy to introduce stereochemistry into such scaffolds. The specific stereoconfiguration can lock the molecule into a particular conformation, which may be more or less favorable for binding to a biological target.

The molecular behavior influenced by stereochemistry extends beyond biological activity. Physicochemical properties such as solubility, melting point, and crystal packing can also be affected by the stereoisomeric form of the compound. The differential interaction of enantiomers with a chiral environment is a fundamental concept in pharmacology and medicinal chemistry.

Computational Approaches to SAR (e.g., Molecular Docking for Binding Affinity Predictions, without specific biological results)

Computational methods are increasingly integral to the investigation of structure-activity relationships (SAR) for this compound derivatives. These in silico techniques provide valuable insights into how these molecules might interact with biological targets, guiding the design and synthesis of new compounds with improved properties. nih.govnih.gov

Molecular docking is a prominent computational tool used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.govnih.gov For instance, docking studies have been employed to analyze the interaction of designed imidazo[1,2-a]pyridine derivatives with the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. In one such study, a methylsulfonyl pharmacophore was observed to fit into a secondary pocket of the COX-2 active site, forming hydrogen bonds with specific amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. researchgate.net These models can then be used to predict the activity of newly designed compounds and to generate contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity.

These computational approaches help in understanding the structural requirements for binding and can guide the rational design of more potent and selective molecules. nih.gov By predicting the potential of a compound before its synthesis, these methods can save significant time and resources in the drug discovery process.

Future Directions and Emerging Research Avenues for 5,6 Dihydroimidazo 1,2 a Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 5,6-dihydroimidazo[1,2-a]pyridines is contingent on the development of efficient, versatile, and environmentally benign synthetic methods. Current strategies often involve the condensation of substituted maleimide (B117702) with 2,3-diaminopyridine. researchgate.net Future efforts are geared towards greener and more efficient protocols.

Key Research Thrusts:

Catalyst Optimization: Research has demonstrated the use of Keggin-type heteropolyacid catalysts to improve reaction yields under mild conditions. researchgate.net Future work will likely focus on developing even more efficient, reusable, and non-toxic catalysts to further enhance the sustainability of these syntheses.

Electro-organic Synthesis: Electrosynthesis presents a powerful and green alternative to traditional methods. A one-pot, three-component electrochemical condensation has been successfully used to create related tetrahydroimidazo[1,2-a]pyridine derivatives. nih.gov This approach, which avoids harsh reagents and often proceeds with high atom economy, is a prime candidate for adaptation to the synthesis of 5,6-dihydroimidazo[1,2-a]pyridine scaffolds. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that build molecular complexity in a single step. Designing new MCRs that incorporate the core structural elements of this compound would enable the rapid generation of diverse chemical libraries for screening. nih.govnih.gov

Green Solvents and Conditions: A significant push in modern chemistry is the reduction of harmful organic substances by using green solvents, solvent-free reactions, or microwave-assisted synthesis. benthamscience.com Applying these principles, which have been successful for the parent imidazo[1,2-a]pyridine (B132010) scaffold, is a logical and necessary next step for its dihydro derivatives. benthamscience.com

CatalystSolventTemperatureYield (%)Reference
NoneEthanol (B145695)RefluxLow researchgate.net
Keggin-type heteropolyacidEthanolReflux94 researchgate.net

Exploration of Underexplored Reactivity Pathways

The reactivity of this compound is fundamentally different from its aromatic counterpart due to the presence of the saturated dihydropyridine (B1217469) ring. While the aromatic portion retains some of its characteristic reactivity, the aliphatic part introduces new possibilities for functionalization.

Future research in this area will likely focus on:

C-H Functionalization: Visible light-induced C-H functionalization has become a powerful tool for derivatizing the aromatic imidazo[1,2-a]pyridine core at various positions, including C3 and C5. mdpi.com A major future avenue is the selective functionalization of the C5 and C6 methylene (B1212753) groups in the dihydro scaffold. This would provide direct access to novel derivatives that are inaccessible through traditional methods.

Ring-Opening Reactions: The saturated portion of the scaffold could be susceptible to selective ring-opening reactions, providing access to highly functionalized monocyclic pyridine (B92270) derivatives. Exploring the conditions to achieve controlled ring cleavage would be a novel research direction.

Stereoselective Transformations: The non-planar nature of the dihydropyridine ring introduces stereocenters. Developing asymmetric syntheses or stereoselective derivatizations of the existing scaffold would be crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

Alkoxycarbonylation and Formylation: Methods such as rose bengal-catalyzed C3-alkoxycarbonylation have been developed for the parent scaffold, allowing the introduction of ester groups that can be converted into other functionalities. mdpi.com Adapting these photocatalytic methods to the dihydro scaffold could provide new handles for further chemical modification. mdpi.com

Advanced Computational Modeling for Prediction and Design

In silico methods are becoming indispensable for accelerating the discovery and optimization of novel chemical entities. For the this compound scaffold, computational modeling offers a pathway to rationally design derivatives with desired properties, thereby reducing the need for extensive trial-and-error synthesis.

Emerging Computational Strategies:

Density Functional Theory (DFT): DFT calculations are used to investigate electronic structure, predict reactivity, and understand reaction mechanisms. nih.gov Such studies can elucidate the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other quantum chemical parameters to guide the synthesis of derivatives with specific electronic properties. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): Atom-based 3D-QSAR models can be developed to correlate the structural features of dihydro-imidazo[1,2-a]pyridine derivatives with their chemical or biological activity. researchgate.net This allows for the predictive design of more potent or selective compounds.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of designed ligands within the active site of a biological target. nih.govnih.gov This approach has been used extensively for the parent scaffold to identify potential inhibitors for various enzymes and receptors. nih.govnih.govresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. acs.orgresearchgate.net Applying these predictive models to virtual libraries of this compound derivatives can help prioritize candidates with favorable drug-like characteristics. nih.govresearchgate.net

Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Reactivity PredictionHOMO-LUMO gap, Molecular Electrostatic Potential (MEP) nih.govacs.org
Molecular DockingBinding Affinity PredictionInteraction modes with biological targets (e.g., enzymes) nih.govresearchgate.net
3D-QSARStructure-Activity RelationshipCorrelation of structural features with activity researchgate.net
ADMET PredictionDrug-Likeness EvaluationToxicity, metabolism, and pharmacokinetic predictions acs.orgresearchgate.net

Integration of this compound Scaffolds into Functional Materials

The unique electronic and structural properties of nitrogen-containing heterocycles make them valuable components in functional materials. While imidazo[1,2-a]pyridines are known for their applications in this field, the dihydro variants remain largely unexplored. mdpi.comresearchgate.net

Future research will likely target:

Organic Light-Emitting Diodes (OLEDs): The parent imidazo[1,2-a]pyridine scaffold is a component of luminescent materials. researchgate.net The introduction of the dihydro- fragment would alter the electronic properties and rigidity of the system. Synthesizing and characterizing the photophysical properties (absorption, fluorescence) of π-expanded systems incorporating the 5,6-dihydro-core could lead to new materials for OLEDs with tunable emission wavelengths. rsc.org

Sensors and Probes: The nitrogen atoms in the scaffold can act as binding sites for metal ions or other analytes. Targeted derivatization could lead to the development of novel chemosensors where binding events induce a change in fluorescence or color.

Polymer Chemistry: Incorporating the this compound unit as a monomer or a pendant group in polymers could create materials with novel thermal, electronic, or self-assembly properties. The non-planar structure could be used to disrupt polymer chain packing and modify bulk material properties.

Design of Targeted Derivatization Strategies for Specific Chemical Applications

Systematic derivatization is key to tuning the properties of a chemical scaffold for a specific purpose. For the this compound core, future work should focus on creating derivatives for diverse chemical roles beyond biological activity.

Key Strategies and Applications:

Ligand Development for Catalysis: The bidentate nature of the imidazo[1,2-a]pyridine core makes it an interesting ligand for transition metal catalysis. The steric and electronic properties of such ligands could be finely tuned by substitution on the dihydro-scaffold, potentially leading to new catalysts for cross-coupling, hydrogenation, or other important organic transformations.

Asymmetric Organocatalysis: Chiral derivatives of this compound could be designed to act as organocatalysts. The defined three-dimensional structure could create a chiral environment to control the stereochemical outcome of chemical reactions.

Probing Structure-Activity Relationships (SAR): As demonstrated with the aromatic scaffold, substitutions at various positions (e.g., 2, 3, 6, 7, and 8) can dramatically influence biological activity. nih.gov A systematic SAR study on the dihydro-scaffold is needed to understand how substituents at different positions modulate its properties for specific applications, whether for medicinal chemistry or materials science. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for 5,6-Dihydroimidazo[1,2-a]pyridine derivatives?

Answer:
The synthesis of this compound derivatives typically involves:

  • Condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes), forming the pyrimidine ring .
  • Multi-component reactions (MCRs) that enable regioselective construction of the core structure. For example, microwave-assisted reactions with α-haloketones and substituted pyridines achieve yields up to 67% .
  • Solid-phase synthesis for imidazo[1,2-a]pyridine-8-carboxamides, involving halogenation at the 3-position after polymer-bound intermediates are formed .

Basic: What pharmacological activities are associated with 5,6-dihydroimidazo[1,2-a]pyridines?

Answer:
These compounds exhibit:

  • Antitubercular activity : Derivatives show MIC values as low as <0.195 μM against Mycobacterium tuberculosis strains, comparable to clinical drugs like isoniazid .
  • Anti-inflammatory properties : Certain derivatives reduce pro-fibrotic and inflammatory processes in vitro and in vivo, making them candidates for treating chronic inflammatory diseases .
  • Anticancer potential : Substituted acetamide derivatives inhibit cancer cell growth through mechanisms like apoptosis induction .

Advanced: How can regioselectivity challenges in multi-component syntheses be addressed?

Answer:
Regioselectivity is influenced by:

  • Catalyst choice : Acidic conditions (e.g., trifluoroacetic acid) in methanol/water mixtures favor specific cyclization pathways .
  • Halogenation control : Sequential bromination steps (e.g., using N-bromosuccinimide followed by bromine) direct substitution patterns at the 2- and 6-positions .
  • Microwave irradiation : Enhances reaction efficiency and selectivity, as seen in the synthesis of tetrahydroimidazo[1,2-a]pyridines with 55% yield .

Advanced: What structural features enhance catalytic activity in 2,3-dihydroimidazo[1,2-a]pyridines (DHIPs)?

Answer:

  • Chiral 2-phenyl substituents : These derivatives, synthesized from commercial precursors in two steps, enable enantioselective acyl transfer catalysis with selectivity factors (s) up to 85 in alcohol kinetic resolution .
  • Hydrogen bonding and π-stacking : Crystal structures reveal intermolecular C–H⋯N and π–π interactions that stabilize transition states, critical for catalytic efficiency .

Advanced: How do structural modifications affect the biological activity of imidazo[1,2-a]pyridines?

Answer:

  • Substitution at the 3-position : Nitro groups (e.g., 3-nitroimidazo[1,2-a]pyridines) enhance antitubercular potency but may reduce metabolic stability .
  • Halogenation : 6-Halogeno derivatives (e.g., 6-chloro or 6-iodo) improve bioavailability and target binding, as shown in MIC assays and molecular docking studies .
  • Acetamide side chains : N,N-dimethylacetamide moieties increase cell permeability and modulate interactions with enzymes like kinases .

Methodological: What analytical techniques validate the structure of synthesized derivatives?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ring saturation (e.g., dihydro vs. tetrahydro forms) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., π-stacking in imidazo[1,2-a]pyridines vs. benzimidazoles) that influence biological activity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas with <5 ppm error, critical for novel derivatives .

Methodological: How are data contradictions resolved in pharmacological studies?

Answer:

  • Comparative MIC assays : Conflicting potency data (e.g., between replicating and non-replicating Mtb strains) are clarified using standardized protocols across multiple labs .
  • Metabolic stability tests : Discrepancies in vitro vs. in vivo efficacy are addressed by measuring hepatic microsomal stability and plasma protein binding .
  • Docking simulations : Predict binding modes to reconcile activity differences among enantiomers or regioisomers .

Advanced: What strategies improve the metabolic stability of imidazo[1,2-a]pyridine-based drug candidates?

Answer:

  • Fluorine substitution : Reduces oxidative metabolism at vulnerable positions (e.g., C-6 or C-8) .
  • Prodrug approaches : Mask polar groups (e.g., amidoximes) to enhance oral bioavailability, as demonstrated in acetate salt derivatives .
  • Cyclization : Convert labile side chains (e.g., chloromethyl groups) into stable fused rings .

Methodological: How are enantioselective catalysts designed from DHIP scaffolds?

Answer:

  • Chiral center introduction : Use enantiopure phenylglycinol or binaphthol derivatives during DHIP synthesis .
  • Transition-state modeling : DFT calculations guide modifications to enhance π-π interactions and steric hindrance, optimizing enantiomeric excess (ee) .

Advanced: What are the limitations of current synthetic methods for halogenated derivatives?

Answer:

  • Regioselectivity issues : Bromination at C-6 vs. C-8 requires precise stoichiometry and temperature control to avoid byproducts .
  • Functional group incompatibility : Nitro groups limit subsequent Pd-catalyzed cross-coupling reactions, necessitating protective strategies .

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